Alclofenac Ethyl Ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Alclofenac Ethyl Ester is a chemical compound with the molecular formula C13H15ClO3 It is an ester derivative of alclofenac, a non-steroidal anti-inflammatory drug

准备方法

Synthetic Routes and Reaction Conditions

Alclofenac Ethyl Ester can be synthesized through the esterification of alclofenac with ethanol. The reaction typically involves the use of a strong acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of alclofenac to its ethyl ester derivative.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors where alclofenac and ethanol are mixed in the presence of an acid catalyst. The reaction mixture is heated to the desired temperature and maintained under reflux conditions for a specified period. The product is then purified through distillation or recrystallization to obtain the pure ester compound.

化学反应分析

Types of Reactions

Alclofenac Ethyl Ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to alclofenac and ethanol in the presence of water and an acid or base catalyst.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis involves heating the ester with water and a strong acid like hydrochloric acid

Reduction: Lithium aluminum hydride is commonly used as a reducing agent for the reduction of esters to alcohols.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

Hydrolysis: Alclofenac and ethanol.

Reduction: Alclofenac alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry Applications

Alclofenac Ethyl Ester is primarily studied as a prodrug of diclofenac. Prodrugs are compounds that undergo metabolic conversion to become pharmacologically active. The conversion of this compound into diclofenac enhances its solubility and bioavailability, making it a subject of interest for developing safer NSAIDs with reduced gastrointestinal toxicity.

Pharmacological Studies

Clinical studies have demonstrated that this compound exhibits comparable or superior anti-inflammatory effects compared to traditional NSAIDs like phenylbutazone and indomethacin. Notably, it has shown significant efficacy in treating chronic rheumatic diseases with minimal side effects such as gastric bleeding .

Case Study: Rheumatic Diseases

A long-term controlled study involving patients with rheumatoid arthritis indicated that treatment with Alclofenac resulted in improved functional status and reduced disease activity over periods ranging from five months to three and a half years. This clinical improvement was matched only by treatments involving more aggressive therapies such as gold injections and immunosuppressive drugs .

Cocrystal Formation

Recent research has explored the formation of cocrystals involving this compound and its parent drug, diclofenac acid. These cocrystals exhibit enhanced stability and improved anti-inflammatory activity compared to their individual components.

Study on Cocrystal Properties

In a study focused on the crystallographic data of ethyl diclofenac, researchers successfully isolated a cocrystal from this ester with diclofenac acid. The resulting cocrystal demonstrated stability under various conditions and showed promising anti-inflammatory activity improvements .

Safety Profile and Toxicology

While this compound has shown therapeutic promise, it is essential to consider its safety profile. Reports indicate potential adverse effects such as anemia, liver damage, and CNS depression upon overdose or prolonged use . Therefore, further investigation into its toxicological profile is warranted to ensure safe clinical application.

Comparative Analysis with Other Compounds

This compound shares structural similarities with other NSAIDs but offers unique advantages in terms of solubility and reduced side effects. A comparative analysis highlights its efficacy against other NSAIDs:

| Compound | Efficacy | Gastrointestinal Safety | Remarks |

|---|---|---|---|

| This compound | High | Better than traditional NSAIDs | Prodrug form enhances bioavailability |

| Diclofenac | High | Moderate | Known for gastrointestinal toxicity |

| Indomethacin | High | Low | Associated with significant gastric bleeding |

作用机制

The mechanism of action of Alclofenac Ethyl Ester involves the inhibition of prostaglandin H2 synthase, an enzyme responsible for the production of prostaglandins and other inflammatory mediators. By inhibiting this enzyme, the compound reduces inflammation and pain. The molecular targets include cyclooxygenase enzymes, which are key players in the inflammatory pathway.

相似化合物的比较

Similar Compounds

Alclofenac: The parent compound, known for its anti-inflammatory properties.

Aceclofenac: Another ester derivative with similar anti-inflammatory effects.

Diclofenac: A widely used non-steroidal anti-inflammatory drug with a similar mechanism of action.

Uniqueness

Alclofenac Ethyl Ester is unique due to its specific ester functional group, which can influence its pharmacokinetic properties, such as absorption and distribution. The ester group can also be modified to create derivatives with potentially improved therapeutic profiles.

生物活性

Alclofenac Ethyl Ester is a derivative of the non-steroidal anti-inflammatory drug (NSAID) alclofenac, which has been studied for its biological activity, particularly in the context of inflammation and pain management. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is primarily recognized for its role as an anti-inflammatory agent. It operates by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are crucial in the biosynthesis of prostaglandins—lipid compounds that mediate inflammation and pain responses in the body. The compound's efficacy is closely linked to its conversion to diclofenac, a well-known NSAID.

The mechanism by which this compound exerts its biological effects involves several key processes:

- COX Inhibition : this compound inhibits both COX-1 and COX-2, leading to decreased production of inflammatory mediators such as prostaglandin E2 (PGE2) and thromboxanes. This inhibition helps reduce inflammation and associated pain .

- Anti-inflammatory Cytokine Modulation : The compound also affects the production of pro-inflammatory cytokines, including interleukins (IL-1β, IL-6) and tumor necrosis factor (TNF), further contributing to its anti-inflammatory effects .

- Chondroprotective Effects : Research indicates that this compound may stimulate the synthesis of glycosaminoglycans in cartilage, providing protective effects against cartilage degradation in conditions such as osteoarthritis .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : The compound is absorbed irregularly from the gastrointestinal tract, with peak plasma concentrations reached within 1 to 4 hours after administration .

- Protein Binding : It has a high protein binding rate of 90-99%, which influences its distribution and efficacy .

- Half-life : The plasma half-life ranges from 1.5 to 5.5 hours, indicating a relatively short duration of action .

- Metabolism and Excretion : The primary metabolic products include alclofenac itself and alclofenac glucuronide, with excretion occurring mainly through urine .

Case Studies and Research Findings

Several studies have highlighted the efficacy and safety profile of this compound:

- Patient Satisfaction Study : A pan-European study involving over 23,000 patients reported that aceclofenac (a closely related compound) was considered highly effective for pain relief in inflammatory conditions. Approximately 84% of patients noted significant improvement in their condition with high satisfaction rates regarding treatment compliance .

- Cocrystal Formation Study : Research on ethyl diclofenac indicated that cocrystals formed between ethyl diclofenac and its parent drug showed enhanced anti-inflammatory activity compared to ethyl diclofenac alone. This suggests potential avenues for improving the efficacy of NSAIDs through structural modifications .

- Biomembrane Interaction Studies : Investigations into the interaction of this compound with biomembranes revealed that it could fluidize lipid bilayers, potentially enhancing drug delivery mechanisms in inflammatory tissues .

Summary Table of Key Properties

| Property | Value |

|---|---|

| COX Inhibition | COX-1 and COX-2 |

| Protein Binding | 90-99% |

| Half-life | 1.5 - 5.5 hours |

| Peak Plasma Concentration | 1 - 4 hours post-administration |

| Primary Metabolites | Alclofenac and alclofenac glucuronide |

属性

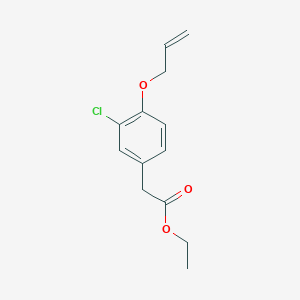

IUPAC Name |

ethyl 2-(3-chloro-4-prop-2-enoxyphenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO3/c1-3-7-17-12-6-5-10(8-11(12)14)9-13(15)16-4-2/h3,5-6,8H,1,4,7,9H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBVLAKLRSSSMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)OCC=C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。